Acetoacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Investigating Ketone Body Metabolism and Diabetes:

Acetoacetic acid, along with beta-hydroxybutyrate and acetone, belongs to a group of molecules called ketone bodies. These are produced by the liver during periods of limited glucose availability, such as fasting or starvation. Scientists use acetoacetic acid levels in blood and urine to:

- Diagnose diabetic ketoacidosis (DKA), a life-threatening complication of diabetes characterized by high levels of ketone bodies .

- Monitor the effectiveness of treatment for DKA and other conditions involving alterations in ketone body production .

- Study the regulation of ketogenesis (the process of ketone body production) and its impact on various metabolic pathways .

Understanding Cellular Processes and Signaling:

Beyond its role as a ketone body, acetoacetic acid plays a part in various cellular processes. Researchers investigate its involvement in:

- Mitochondrial function and energy metabolism .

- Cellular signaling pathways related to stress response and inflammation .

- The development and progression of certain diseases, including neurodegenerative disorders and cancer .

Exploring Potential Therapeutic Applications:

Due to its unique properties and involvement in various metabolic pathways, acetoacetic acid is being explored for potential therapeutic applications:

- Developing new treatments for diabetes and related complications by understanding its role in ketone body metabolism .

- Investigating its potential as a neuroprotective agent in neurodegenerative diseases due to its ability to modulate cellular processes .

- Exploring its role in cancer therapy, as some studies suggest it may have anti-tumorigenic properties .

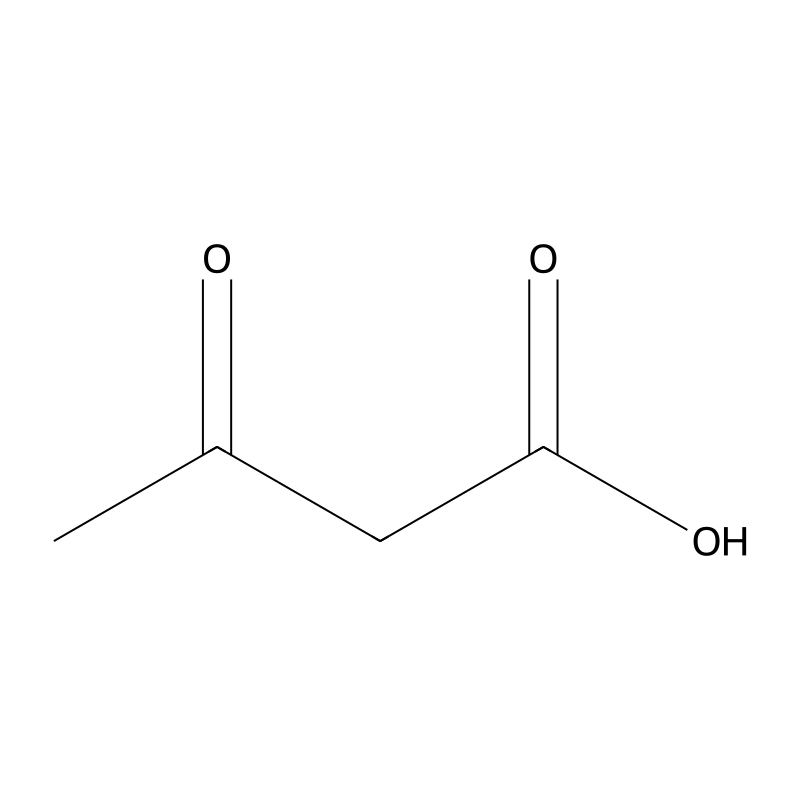

Acetoacetic acid, also known as 3-oxobutanoic acid, is an organic compound with the formula CH₃COCH₂COOH. It is classified as the simplest beta-keto acid and exhibits instability due to its structure. Acetoacetic acid can decompose into acetone and carbon dioxide under certain conditions, particularly when heated or in aqueous solutions . The compound exists primarily in its conjugate base form, acetoacetate, at physiological pH levels, which plays a significant role in metabolic processes .

The decomposition reaction of acetoacetic acid can be represented as follows:

This reaction highlights its instability and tendency to break down into simpler compounds under certain conditions .

In biological systems, acetoacetic acid is produced primarily in the liver during periods of fasting or carbohydrate restriction. It serves as one of the ketone bodies that provide energy to various tissues, particularly during prolonged fasting or in diabetic states . Acetoacetate can be converted back into acetyl-CoA, entering the citric acid cycle for energy production. Heart muscle and renal cortex tissues preferentially utilize acetoacetate over glucose when glucose levels are low .

Acetoacetic acid can be synthesized through several methods:

- Hydrolysis of Diketene: This method involves treating diketene with water to yield acetoacetic acid directly.

- Acetoacetic Ester Synthesis: In this process, ethyl acetoacetate is treated with a strong base to form an enolate, which can then undergo alkylation followed by hydrolysis and decarboxylation to yield acetoacetic acid .

- Direct Production from Acetyl Coenzyme A: Acetoacetate is formed from acetyl-CoA through enzymatic reactions in metabolic pathways.

These synthesis methods highlight the compound's versatility in organic chemistry and biochemistry.

Acetoacetic acid has several industrial and laboratory applications:

- Precursor for Dyes: Its esters are commonly used in the production of arylide yellows and diarylide dyes.

- Organic Synthesis: It serves as a key intermediate in various organic synthesis pathways, including the synthesis of pharmaceuticals and agrochemicals.

- Biochemical Studies: Acetoacetic acid is utilized in metabolic studies due to its role as a ketone body.

Research on acetoacetic acid often focuses on its interactions within metabolic pathways. Studies indicate that it plays a crucial role in energy metabolism during fasting or low-carbohydrate diets. Its interactions with other metabolites such as acetyl-CoA are essential for understanding energy production and utilization in tissues like muscle and brain .

Acetoacetic acid is part of a broader class of beta-keto acids. Here are some similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Acetylacetone | CH₃C(O)C(O)CH₃ | More stable due to intramolecular hydrogen bonding; used as a chelating agent. |

| Malonic Acid | HOOC-CH₂-COOH | A dicarboxylic acid used in malonic ester synthesis; more stable than acetoacetic acid. |

| Pyruvic Acid | CH₃C(O)COOH | Important intermediate in glycolysis; more stable due to lack of beta-keto structure. |

| 3-Hydroxybutyric Acid | CH₃C(OH)(C=O)COOH | A hydroxy derivative involved in ketogenesis; more polar than acetoacetic acid. |

Acetoacetic acid's uniqueness lies in its instability compared to these similar compounds, making it a valuable intermediate for specific reactions while also being a key player in metabolic processes.

Molecular Formula and Structural Characteristics

Acetoacetic acid, with the International Union of Pure and Applied Chemistry name 3-oxobutanoic acid, possesses the molecular formula C₄H₆O₃ [1] [21] [27]. The compound represents the simplest member of the beta-keto acid family, characterized by the presence of a ketone group adjacent to a carboxylic acid functionality [2] [22]. The structural formula is expressed as CH₃COCH₂COOH, where the molecule contains both a methyl ketone group and a carboxylic acid group separated by a methylene bridge [23] [29].

The Chemical Abstracts Service registry number for acetoacetic acid is 541-50-4, and its International Chemical Identifier key is WDJHALXBUFZDSR-UHFFFAOYSA-N [1] [21]. The Simplified Molecular Input Line Entry System representation is CC(=O)CC(=O)O, clearly illustrating the ketone and carboxylic acid functional groups [27] [29]. The molecular weight of acetoacetic acid is precisely 102.089 daltons, with a monoisotopic mass of 102.031694 daltons [1] [21] [24].

| Property | Value | Source/Conditions |

|---|---|---|

| Molecular Formula | C₄H₆O₃ | IUPAC standard |

| Molecular Weight (g/mol) | 102.089 | Monoisotopic mass: 102.031694 |

| Chemical Abstracts Service Number | 541-50-4 | International registry |

| International Chemical Identifier Key | WDJHALXBUFZDSR-UHFFFAOYSA-N | Standard identifier |

| Simplified Molecular Input Line Entry System | CC(=O)CC(=O)O | Structural representation |

Physical Properties

Melting and Boiling Points

Acetoacetic acid exhibits a melting point of 36.5°C when crystallized from ether, appearing as colorless crystals at room temperature [5] [8] [24]. The compound exists as a solid under standard conditions, with crystallization from ether producing well-defined crystal structures [23]. The boiling point of acetoacetic acid is estimated to be approximately 131.37°C, though this value represents a rough estimate due to the compound's inherent instability at elevated temperatures [8] [11].

The thermal behavior of acetoacetic acid is characterized by significant decomposition above its melting point [8] [22]. At temperatures approaching 100°C, the compound undergoes violent decomposition, breaking down into acetone and carbon dioxide through a decarboxylation reaction [22] [23]. This thermal instability limits the practical determination of precise boiling point values and necessitates careful handling at elevated temperatures.

Solubility Profile

Acetoacetic acid demonstrates exceptional solubility characteristics across various solvent systems [5] [9]. In aqueous solutions, the compound exhibits remarkable water solubility of 1,000,000 milligrams per liter at 20°C, indicating complete miscibility with water under standard conditions [5] [30]. This high aqueous solubility stems from the presence of both the carboxylic acid group, which can form hydrogen bonds with water molecules, and the polar ketone functionality.

The compound shows complete miscibility with ethanol and demonstrates good solubility in diethyl ether [9] [23]. Acetoacetic acid is also soluble in various organic solvents, making it versatile for numerous chemical applications [9]. The broad solubility profile reflects the amphiphilic nature of the molecule, with both hydrophilic carboxylic acid and relatively hydrophobic methyl ketone regions.

| Solvent | Solubility | Notes |

|---|---|---|

| Water | 1,000,000 mg/L (at 20°C) | Highly soluble |

| Ethanol | Miscible | Complete miscibility |

| Ether | Soluble | Good solubility |

| General organic solvents | Soluble | Versatile solubility profile |

Density and Refractive Index

The density of acetoacetic acid is estimated to be approximately 1.1717 grams per cubic centimeter under standard conditions [8] [11]. This density value represents a rough estimate, as precise measurements are complicated by the compound's instability and tendency to decompose [30]. The relatively high density compared to water reflects the presence of multiple oxygen atoms and the compact molecular structure.

The refractive index of acetoacetic acid is estimated at 1.4540 [8] [11]. This optical property indicates moderate light-bending characteristics typical of organic compounds containing carbonyl functionalities. The refractive index value falls within the expected range for small organic molecules with polar functional groups, consistent with the compound's structural features.

Acid-Base Properties

pKa Value and Dissociation Behavior

Acetoacetic acid functions as a weak acid with a pKa value ranging from 3.58 to 3.59, depending on temperature conditions [5] [8] [11]. At 18°C, the pKa is measured as 3.58, while at 0°C, the value increases slightly to 3.59 [5] [11]. These values place acetoacetic acid in the category of moderately strong organic acids, significantly more acidic than typical carboxylic acids due to the electron-withdrawing effect of the adjacent ketone group.

The dissociation behavior of acetoacetic acid follows the equilibrium: CH₃COCH₂COOH ⇌ CH₃COCH₂COO⁻ + H⁺ [2] [4]. Under physiological conditions, acetoacetic acid exists predominantly as its conjugate base, acetoacetate [2] [4]. The enhanced acidity compared to simple carboxylic acids results from the stabilization of the conjugate base through resonance involving the adjacent carbonyl group.

pH Response in Various Solutions

The pH behavior of acetoacetic acid solutions demonstrates concentration-dependent characteristics [8] [11]. In a 1 millimolar aqueous solution, the pH measures 3.4, indicating significant proton release even at low concentrations [8] [11]. As the concentration increases to 10 millimolar, the pH decreases to 2.83, and further concentration increase to 100 millimolar results in a pH of 2.3 [8] [11].

This concentration-dependent pH behavior reflects the progressive ionization of acetoacetic acid molecules as solution concentration increases. The relatively low pH values across all tested concentrations confirm the compound's classification as a weak acid with moderate strength [11]. The pH response pattern is consistent with typical weak acid behavior, where increasing concentration leads to proportionally lower pH values due to greater proton availability.

| Property | Value | Temperature/Conditions |

|---|---|---|

| pKa Value | 3.58-3.59 | 18°C (3.58), 0°C (3.59) |

| pH (1 mM solution) | 3.4 | Aqueous solution |

| pH (10 mM solution) | 2.83 | Aqueous solution |

| pH (100 mM solution) | 2.3 | Aqueous solution |

| Acid Strength | Weak acid | Compared to strong acids |

Tautomerism and Structural Dynamics

Keto-Enol Tautomerism

Acetoacetic acid, as a representative beta-keto acid, exhibits significant keto-enol tautomerism due to the presence of an active methylene group adjacent to both ketone and carboxylic acid functionalities [15] [16]. The tautomeric equilibrium involves the interconversion between the predominant keto form and the less stable enol form through intramolecular proton transfer [16] [19]. This dynamic process occurs because the hydrogen atoms adjacent to the carbonyl groups are relatively acidic, with pKa values typically ranging from 9 to 13 in beta-dicarbonyl systems [16].

The keto form represents the thermodynamically favored tautomer, comprising approximately 90-92% of the total population at room temperature [16] [19]. The enol form, while less abundant at 8-10%, gains stabilization through conjugation of the carbon-carbon double bond with the carbonyl systems [16] [18]. The equilibrium constant for this tautomerization ranges from 0.09 to 0.10, indicating the strong preference for the keto structure [16].

Nuclear magnetic resonance spectroscopy studies on related beta-keto compounds demonstrate that proton exchange between tautomeric species occurs slowly enough to allow direct observation of both forms [16] [19]. The enol tautomer exhibits characteristic spectroscopic signatures, including the presence of an olefinic proton and distinct chemical shifts for the methylene protons [16] [19].

Solvent Effects on Tautomeric Equilibria

The tautomeric equilibrium of acetoacetic acid demonstrates significant sensitivity to solvent environment, with polar solvents generally favoring the keto form while less polar solvents can stabilize the enol form to varying degrees [17] [18]. Theoretical studies on structurally related compounds indicate that polar solvents shift the keto-enol equilibrium toward the keto tautomer due to better solvation of the polar carbonyl groups [18].

In compressed carbon dioxide-alcohol mixtures, the tautomeric equilibrium shows pressure dependence, with increasing pressure favoring the keto form [17]. The equilibrium constant increases considerably with increasing pressure or volume expansion coefficient in such mixed solvent systems [17]. The relative permittivity of the solvent mixture plays a crucial role, with higher polarity environments stabilizing the more polar keto form [17].

Hydrogen bonding interactions between the solvent and acetoacetic acid significantly influence the tautomeric balance [18]. Protic solvents capable of hydrogen bonding with the carbonyl oxygen atoms tend to stabilize the keto form, while aprotic solvents may allow greater enol stabilization through intramolecular hydrogen bonding within the molecule [18]. The enthalpic contribution dominates the determination of equilibrium constants, while entropic effects remain relatively small across different solvent environments [18].

| Tautomeric Form | Percentage at Room Temperature | Stability |

|---|---|---|

| Keto Form | ~90-92% | More stable |

| Enol Form | ~8-10% | Less stable but stabilized by conjugation |

| Equilibrium Constant (Keq) | 0.09-0.10 | Temperature dependent |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

Related CAS

623-58-5 (hydrochloride salt)

Other CAS

Wikipedia

Thiomersal

Use Classification

Dates

Acetoacetate promotes muscle cell proliferation via the miR-133b/SRF axis through the Mek-Erk-MEF2 pathway

Ran Zhong, Renling Miao, Jiao Meng, Rimao Wu, Yong Zhang, Dahai ZhuPMID: 34184741 DOI: 10.1093/abbs/gmab079

Abstract

Acetoacetate (AA) is an important ketone body that is used as an oxidative fuel to supply energy for the cellular activities of various tissues, including the brain and skeletal muscle. We recently revealed a new signaling role for AA by showing that it promotes muscle cell proliferation in vitro, enhances muscle regeneration in vivo, and ameliorates the dystrophic muscle phenotype of Mdx mice. In this study, we provide new molecular insight into this function of AA. We show that AA promotes C2C12 cell proliferation by transcriptionally upregulating the expression of muscle-specific miR-133b, which in turn stimulates muscle cell proliferation by targeting serum response factor. Furthermore, we show that the AA-induced upregulation of miR-133b is transcriptionally mediated by MEF2 via the Mek-Erk1/2 signaling pathway. Mechanistically, our findings provide further convincing evidence that AA acts as signaling metabolite to actively regulate various cellular activities in mammalian cells.Enzyme-Responsive Biopolymeric Nanogel Fibers by Extrusion: Engineering of High-Surface-Area Hydrogels and Application in Bacterial Enzyme Detection

Dipankar Das, Qasim F M Alhusaini, Kawaljit Kaur, Mohammad Raoufi, Holger SchönherrPMID: 33709691 DOI: 10.1021/acsami.1c00136

Abstract

The fabrication of covalently cross-linked high-surface-area biopolymeric nanogel fibers by nanopore extrusion is reported for the first time. The biopolymer pullulan was functionalized with-butyl acetoacetate via a transesterification reaction to synthesize the water-soluble ketone-rich precursor pullulan acetoacetate (PUAA). PUAA and carbonic dihydrazide (CDH) as cross-linker were extruded through anodic aluminum oxide (AAO) nanoporous membranes, which possessed an average pore diameter of 61 ± 2 nm. By changing the concentration of PUAA, the flow rate, and extrusion time, the step polymerization cross-linking reaction was controlled so that the polymer can be extruded gradually during cross-linking through the membrane, avoiding the formation of macroscopic bulk hydrogels and rupture of the AAO membrane. Fibers with diameters on the order of 250 nm were obtained. This approach was also expanded to functionalized PUAA derivatives together with the fluorogenic substrate 4-methylumbelliferyl-β-d-glucuronide MUGlcU in (PUAA-MUGlcU), which exhibited a mean equilibrium swelling ratio of 5.7 and 9.0 in Milli-Q water and in phosphate-buffered saline, respectively. β-Glucuronidase was sensitively detected via fluorescence of 4-methylumbelliferone, which was liberated in the enzymatic hydrolysis reaction of PUAA-MUGlcU. Compared to hydrogel slabs, the rate of the hydrolysis was >20% higher in the nanogel fibers, facilitating the rapid detection of β-glucuronidase-producing

(

Mach1-T1). Nanopore extruded nanogel fibers are therefore considered a viable approach to enhance the functionality of hydrogels in surface-dominated processes.

NMR plasma metabolomics study of patients overcoming acute myocardial infarction: in the first 12 h after onset of chest pain with statistical discrimination towards metabolomic biomarkers

M Petras, D Kalenska, M Samos, T Bolek, M Sarlinova, P Racay, E Halasova, O Strbak, J Stasko, L Musak, M Skorvanova, E BaranovicovaPMID: 32901496 DOI: 10.33549/physiolres.934417

Abstract

Acute myocardial infarction (AMI) is one of the leading causes of death among adults in older age. Understanding mechanisms how organism responds to ischemia is essential for the ischemic patient's prevention and treatment. Despite the great prevalence and incidence only a small number of studies utilize a metabolomic approach to describe AMI condition. Recent studies have shown the impact of metabolites on epigenetic changes, in these studies plasma metabolites were related to neurological outcome of the patients making metabolomic studies increasingly interesting. The aim of this study was to describe metabolomic response of an organism to ischemic stress through the changes in energetic metabolites and aminoacids in blood plasma in patients overcoming acute myocardial infarction. Blood plasma from patients in the first 12 h after onset of chest pain was collected and compared with volunteers without any history of ischemic diseases via NMR spectroscopy. Lowered plasma levels of pyruvate, alanine, glutamine and neurotransmitter precursors tyrosine and tryptophan were found. Further, we observed increased plasma levels of 3-hydroxybutyrate and acetoacetate in balance with decreased level of lipoproteins fraction, suggesting the ongoing ketonic state of an organism. Discriminatory analysis showed very promising performance where compounds: lipoproteins, alanine, pyruvate, glutamine, tryptophan and 3-hydroxybutyrate were of the highest discriminatory power with feasibility of successful statistical discrimination.Insights into the unique carboxylation reactions in the metabolism of propylene and acetone

Florence Mus, Hsin-Hua Wu, Alexander B Alleman, Krista A Shisler, Oleg A Zadvornyy, Brian Bothner, Jennifer L Dubois, John W PetersPMID: 32497192 DOI: 10.1042/BCJ20200174

Abstract

Alkenes and ketones are two classes of ubiquitous, toxic organic compounds in natural environments produced in several biological and anthropogenic processes. In spite of their toxicity, these compounds are utilized as primary carbon and energy sources or are generated as intermediate metabolites in the metabolism of other compounds by many diverse bacteria. The aerobic metabolism of some of the smallest and most volatile of these compounds (propylene, acetone, isopropanol) involves novel carboxylation reactions resulting in a common product acetoacetate. Propylene is metabolized in a four-step pathway involving five enzymes where the penultimate step is a carboxylation reaction catalyzed by a unique disulfide oxidoreductase that couples reductive cleavage of a thioether linkage with carboxylation to produce acetoacetate. The carboxylation of isopropanol begins with conversion to acetone via an alcohol dehydrogenase. Acetone is converted to acetoacetate in a single step by an acetone carboxylase which couples the hydrolysis of MgATP to the activation of both acetone and bicarbonate, generating highly reactive intermediates that are condensed into acetoacetate at a Mn2+ containing the active site. Acetoacetate is then utilized in central metabolism where it is readily converted to acetyl-coenzyme A and subsequently converted into biomass or utilized in energy metabolism via the tricarboxylic acid cycle. This review summarizes recent structural and biochemical findings that have contributed significant insights into the mechanism of these two unique carboxylating enzymes.Cardiac ketone body metabolism

Azrul Abdul Kadir, Kieran Clarke, Rhys D EvansPMID: 32084511 DOI: 10.1016/j.bbadis.2020.165739

Abstract

The ketone bodies, d-β-hydroxybutyrate and acetoacetate, are soluble 4-carbon compounds derived principally from fatty acids, that can be metabolised by many oxidative tissues, including heart, in carbohydrate-depleted conditions as glucose-sparing energy substrates. They also have important signalling functions, acting through G-protein coupled receptors and histone deacetylases to regulate metabolism and gene expression including that associated with anti-oxidant activity. Their concentration, and hence availability, increases in diabetes mellitus and heart failure. Whilst known to be substrates for ATP production, especially in starvation, their role(s) in the heart, and in heart disease, is uncertain. Recent evidence, reviewed here, indicates that increased ketone body metabolism is a feature of heart failure, and is accompanied by other changes in substrate selection. Whether the change in myocardial ketone body metabolism is adaptive or maladaptive is unknown, but it offers the possibility of using exogenous ketones to treat the failing heart.A general

Wenchao Qu, Bao Hu, John W Babich, Nicole Waterhouse, Marybeth Dooley, Shashikanth Ponnala, Julie UrgilesPMID: 32269227 DOI: 10.1038/s41467-020-15556-7

Abstract

Carbon-11 (C) is one of the most ideal positron emitters for labeling bioactive molecules for molecular imaging studies. The lack of convenient and fast incorporation methods to introduce

C into organic molecules often hampers the use of this radioisotope. Here, a fluoride-mediated desilylation (FMDS)

C-labeling approach is reported. This method relies on thermodynamically favored Si-F bond formation to generate a carbanion, therefore enabling the highly efficient and speedy incorporation of [

C]CO

and [

C]CH

I into molecules with diversified structures. It provides facile and rapid access to

C-labeled compounds with carbon-11 attached at various hybridized carbons as well as oxygen, sulfur and nitrogen atoms with broad functional group tolerance. The exemplified syntheses of several biologically and clinically important radiotracers illustrates the potentials of this methodology.

Ketogenic Diet Enhances the Cholesterol Accumulation in Liver and Augments the Severity of CCl

Yi-Jen Liao, Yuan-Hsi Wang, Chien-Ying Wu, Fang-Yu Hsu, Chia-Ying Chien, Yi-Chieh LeePMID: 33805788 DOI: 10.3390/ijms22062934

Abstract

Persistent chronic liver diseases increase the scar formation and extracellular matrix accumulation that further progress to liver fibrosis and cirrhosis. Nevertheless, there is no antifibrotic therapy to date. The ketogenic diet is composed of high fat, moderate to low-protein, and very low carbohydrate content. It is mainly used in epilepsy and Alzheimer's disease. However, the effects of the ketogenic diet on liver fibrosis remains unknown. Through ketogenic diet consumption, β-hydroxybutyrate (bHB) and acetoacetate (AcAc) are two ketone bodies that are mainly produced in the liver. It is reported that bHB and AcAc treatment decreases cancer cell proliferation and promotes apoptosis. However, the influence of bHB and AcAc in hepatic stellate cell (HSC) activation and liver fibrosis are still unclear. Therefore, this study aimed to investigate the effect of the ketogenic diet and ketone bodies in affecting liver fibrosis progression. Our study revealed that feeding a high-fat ketogenic diet increased cholesterol accumulation in the liver, which further enhanced the carbon tetrachloride (CCl)- and thioacetamide (TAA)-induced liver fibrosis. In addition, more severe liver inflammation and the loss of hepatic antioxidant and detoxification ability were also found in ketogenic diet-fed fibrotic mouse groups. However, the treatment with ketone bodies (bHB and AcAc) did not suppress transforming growth factor-β (TGF-β)-induced HSC activation, platelet-derived growth factor (PDGF)-BB-triggered proliferation, and the severity of CCl

-induced liver fibrosis in mice. In conclusion, our study demonstrated that feeding a high-fat ketogenic diet may trigger severe steatohepatitis and thereby promote liver fibrosis progression. Since a different ketogenic diet composition may exert different metabolic effects, more evidence is necessary to clarify the effects of a ketogenic diet on disease treatment.

Development, diagnosis and therapy of ketosis in non-gravid and non-lactating Guinea pigs

Nicole S Schmid, Marcus Clauss, Udo Hetzel, Barbara Riond, Monika Bochmann, Jean-Michel HattPMID: 32013972 DOI: 10.1186/s12917-020-2257-2

Abstract

Ketosis is a metabolic disorder often triggered by anorexia in animals fed on high energy diets. Although mostly described in pregnant female guinea pigs, under the name of pregnancy toxicosis; there is limited information on ketosis in males and non-pregnant females, often presented to clinics with anorexia or inappetence. The objective of this study was to observe progression of ketosis in guinea pigs, document the changes and evaluate diagnostic methods and a therapeutic approach.Twenty eight adult guinea pigs (Cavia porcellus), castrated males and intact females of obese and slim body condition were fasted for 3 days and refed afterwards. The slim animals served as control group for body condition. Either slim and fat animals were divided into two treatment groups: half of them received fluid replacements with glucose subcutaneously, the other half did not receive any injection and served as treatment control. Serum beta-hydroxybutyrate, and urine acetoacetate and acetone were measured during and after fasting. Serum ALT, bile acids and liver histology were also analyzed after 7 days of refeeding (and therapy). Females and obese guinea pigs showed a significantly higher increase in ketone bodies in serum and urine. Obese, female, or animals not receiving therapy needed more time to regulate ketone bodies to normal levels than slim animals, males or animals receiving therapy. Liver histology revealed increased hepatocyte degeneration and higher glycogen content in obese animals and animals receiving therapy, and additionally more glycogen content in males. Only minor hepatic fat accumulation was documented. Bile acids showed good correlation to histological liver changes whereas ALT did not.

Female and obese animals react more intensively to fasting. As preventive management, animals should be kept in adequate body condition, fasting should be avoided, and anorexia should be treated immediately. In such a case, urinary dip sticks to detect ketone bodies are a useful diagnostic tool. Glucose therapy leads to faster cessation of ketogenesis and should be recommended in cases of ketosis. However, it needs to be adjusted to avoid hepatocyte glycogen overload and degeneration. Measuring bile acids presents a valuable indicator of liver damage.

The contribution of ketone bodies to glycolytic inhibition for the treatment of adult and pediatric glioblastoma

Frederic A Vallejo, Sumedh S Shah, Nicolas de Cordoba, Winston M Walters, Jeffrey Prince, Ziad Khatib, Ricardo J Komotar, Steven Vanni, Regina M GrahamPMID: 32096068 DOI: 10.1007/s11060-020-03431-w

Abstract

Glioblastoma (GBM) remains one of the most lethal primary brain tumors in children and adults. Targeting tumor metabolism has emerged as a promising-targeted therapeutic strategy for GBM and characteristically resistant GBM stem-like cells (GSCs).Gene expression data was obtained from the online patient-histology database, GlioVis. GSC mitochondria morphology was examined by TEM. Cell viability and effect on GSC self-renewal was determined via MTS assay and neurosphere assay, respectively. Proteins were evaluated by Western Blot.

Enzymes necessary for ketone catabolism (BDH1, OXCT1 and ACAT1) are significantly downregulated in adult and pediatric GBM. GSC mitochondrial ultrastructure suggested defects in oxidative phosphorylation. Treatment of both GBM and GSC cell lines resulted in dose-dependent decreases in viability in response to glycolytic inhibitor 2-deoxy-D-glucose (2-DG), and ketone body Acetoacetate (AA), but not β-hydroxybutyrate (βHB). AA induced apoptosis was confirmed by western blot analysis, indicating robust caspase activation and PARP cleavage. AA reduced neurosphere formation at concentrations as low as 1 mM. Combined treatment of low dose 2-DG (50 μM) with AA resulted in more cell death than either treatment alone. The effect was greater than additive at low concentrations of AA, reducing viability approximately 50% at 1 mM AA. AA was found to directly upregulate mitochondrial uncoupling protein 2 (UCP2), which may explain this potential drug synergism via multi-faceted inhibition of the glycolytic pathway.

Targeting the metabolic pathway of GBM via glycolytic inhibition in conjunction with ketogenic diet or exogenous ketone body supplementation warrants further investigation as a promising adjunctive treatment to conventional therapy.

Modulation of Cellular Biochemistry, Epigenetics and Metabolomics by Ketone Bodies. Implications of the Ketogenic Diet in the Physiology of the Organism and Pathological States

Arkadiusz Dąbek, Martyna Wojtala, Luciano Pirola, Aneta BalcerczykPMID: 32192146 DOI: 10.3390/nu12030788